Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt
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Overview
Description
Spiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazolium], 6’-methyl-7’-(3-sulfopropyl)-, inner salt: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spirocyclic structure, which includes a cyclohexane ring fused to a benzothiazolium moiety through a dioxolo bridge. The presence of a methyl group and a sulfopropyl group further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazolium], 6’-methyl-7’-(3-sulfopropyl)-, inner salt typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiazolium Core: This involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.
Spirocyclization: The benzothiazole derivative is then reacted with a cyclohexanone derivative in the presence of a suitable catalyst to form the spirocyclic structure.
Introduction of the Dioxolo Bridge: This step involves the reaction of the spirocyclic intermediate with a dioxolane derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazolium], 6’-methyl-7’-(3-sulfopropyl)-, inner salt: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the benzothiazolium moiety to its corresponding benzothiazoline.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzothiazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Spiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazolium], 6’-methyl-7’-(3-sulfopropyl)-, inner salt: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Spiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazolium], 6’-methyl-7’-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and cell cycle regulation.
Properties
CAS No. |
68239-11-2 |
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Molecular Formula |
C17H21NO5S2 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-(6-methylspiro[[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-ium-2,1'-cyclohexane]-7-yl)propane-1-sulfonate |
InChI |
InChI=1S/C17H21NO5S2/c1-12-18(8-5-9-25(19,20)21)13-10-14-15(11-16(13)24-12)23-17(22-14)6-3-2-4-7-17/h10-11H,2-9H2,1H3 |
InChI Key |
LNTHAPOUCNPOLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=CC3=C(C=C2S1)OC4(O3)CCCCC4)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
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